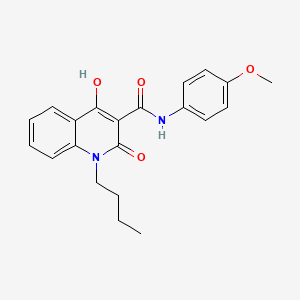
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as BMQ, is a quinoline derivative compound that has been studied for its potential medicinal properties. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated. In
Mechanism of Action
The mechanism of action of 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it has been suggested that 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide may exert its anti-cancer activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide may also induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory activity of 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide may be due to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to have antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have potent anti-cancer, anti-inflammatory, and anti-microbial activities in vitro. However, there are also limitations to using 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in vivo have not been extensively studied.
Future Directions
There are several future directions for the study of 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. Further studies are needed to fully understand its mechanism of action and to investigate its efficacy and safety in vivo. In addition, the potential use of 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide as a therapeutic agent for cancer, inflammation, and infectious diseases should be explored. Furthermore, the development of new synthetic methods for 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide and its derivatives may lead to the discovery of more potent and selective compounds.
Synthesis Methods
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be synthesized using various methods, including the reaction of 4-methoxyaniline with butyl isocyanate, followed by the reaction with 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, and then hydrolysis to yield 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. Another method involves the reaction of 4-methoxyaniline with butyl isocyanate, followed by the reaction with 2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester, and then hydrolysis to yield 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide.
Scientific Research Applications
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential medicinal properties, including its anti-cancer, anti-inflammatory, and anti-microbial activities. In vitro studies have shown that 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to have antimicrobial activity against various bacteria and fungi.
properties
IUPAC Name |
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-4-13-23-17-8-6-5-7-16(17)19(24)18(21(23)26)20(25)22-14-9-11-15(27-2)12-10-14/h5-12,24H,3-4,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLROJPFIAYHZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxoquinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


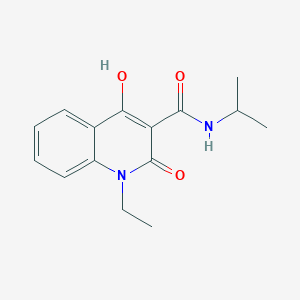
![2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5913331.png)
![5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5913336.png)
![2-[(3-fluorophenyl)amino]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5913337.png)


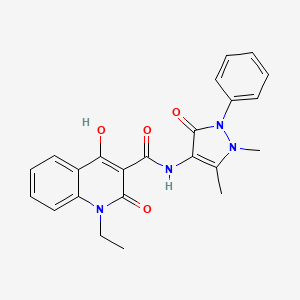

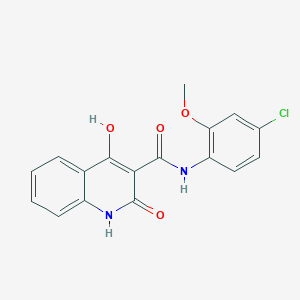
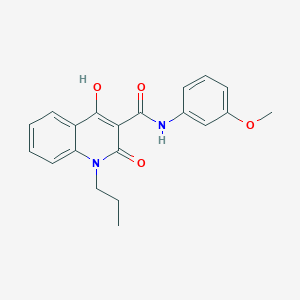

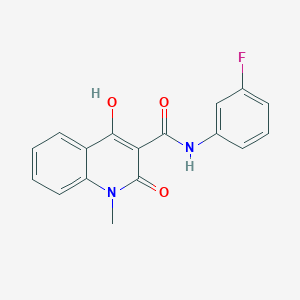
![1-allyl-N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913407.png)